2-(2-Nitrophenyl)acetohydrazide

Vue d'ensemble

Description

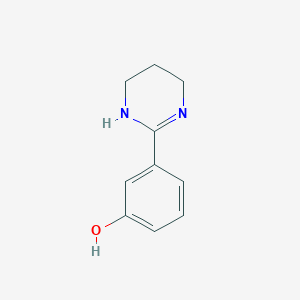

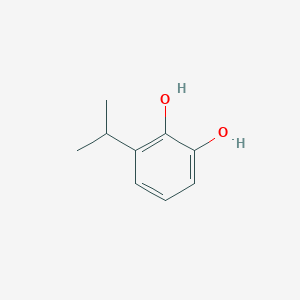

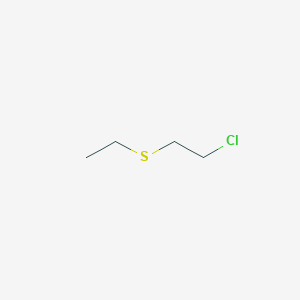

2-(2-Nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .

Molecular Structure Analysis

In the molecular structure of 2-(2-Nitrophenyl)acetohydrazide, the dihedral angle between the benzene ring and the acetohydrazide C—C (=O)—N—N plane is 87.62°. The nitro group is twisted by 19.3° with respect to the benzene ring .Physical And Chemical Properties Analysis

2-(2-Nitrophenyl)acetohydrazide is a solid substance. It has a molecular weight of 195.18 Da . It should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: β-Glucuronidase Inhibition

2-(2-Nitrophenyl)acetohydrazide: has been studied for its potential as a β-glucuronidase inhibitor. This enzyme is involved in the metabolism of complex carbohydrates and its inhibition can be significant in the treatment of certain diseases . Schiff bases derived from phenoxyacetohydrazide analogs have shown promising activity, suggesting that 2-(2-Nitrophenyl)acetohydrazide could serve as a key scaffold for developing new medicinal compounds.

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic synthesis, 2-(2-Nitrophenyl)acetohydrazide is utilized for the preparation of heterocyclic rings. These structures are prevalent in many pharmaceuticals and are essential for drug design . The hydrazide group in the compound provides a versatile functionality that can undergo various organic reactions to form complex and biologically active molecules.

Pharmaceutical Development: Drug Design

The hydrazide-hydrazone moiety present in 2-(2-Nitrophenyl)acetohydrazide is of interest in drug design due to its pharmacophoric characteristics. It has been associated with a range of bioactivities, including antibacterial, anticonvulsant, and anticancer activities, making it a valuable compound in the development of new drugs .

Biochemistry Research: Enzyme Inhibition Studies

2-(2-Nitrophenyl)acetohydrazide: is used in biochemistry research to study enzyme inhibition. Its ability to interact with various enzymes allows researchers to understand the mechanisms of action and to explore potential therapeutic applications .

Industrial Processes: Chemical Intermediate

This compound serves as a chemical intermediate in industrial processes. Its structural properties make it suitable for the synthesis of dyes, pigments, and other industrial chemicals .

Environmental Science: Analytical Applications

In environmental science, 2-(2-Nitrophenyl)acetohydrazide can be used in analytical chemistry to develop assays for detecting environmental pollutants. Its reactivity with certain contaminants can lead to colorimetric changes, which can be quantified and used for monitoring purposes .

Crystallography: Structural Analysis

The crystal structure of 2-(2-Nitrophenyl)acetohydrazide has been determined, revealing insights into its molecular geometry and intermolecular interactions. Such information is crucial for the design of materials with specific properties and for understanding the compound’s behavior in various applications .

Material Science: Precursor for Advanced Materials

Due to its reactive functional groups, 2-(2-Nitrophenyl)acetohydrazide can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, which have applications in electronics, coatings, and other high-tech industries .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHPUBNFOAAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409318 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)acetohydrazide | |

CAS RN |

114953-81-0 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural information presented in the abstract about 2-(2-Nitrophenyl)acetohydrazide?

A1: The abstract highlights key structural features of 2-(2-Nitrophenyl)acetohydrazide obtained from crystallographic data []. It reveals that the molecule adopts a specific conformation in its solid state. For instance, the dihedral angle between the benzene ring and the acetohydrazide group is nearly perpendicular (87.62°), suggesting limited conjugation between these two parts of the molecule. Additionally, the nitro group is slightly twisted relative to the benzene ring (19.3°). These details about bond angles and planar arrangements are crucial for understanding the compound's potential reactivity, interactions with other molecules, and even its solid-state packing, which could influence properties like solubility. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)